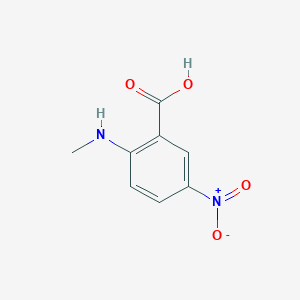

2-(Methylamino)-5-nitrobenzoic acid

Descripción

Contextualization within Nitrobenzoic Acid Chemistry

2-(Methylamino)-5-nitrobenzoic acid is a derivative of nitrobenzoic acid, which itself is a benzoic acid molecule featuring a nitro group (-NO2) on its benzene (B151609) ring. fiveable.me Nitrobenzoic acids exist in three isomeric forms—ortho, meta, and para—depending on the position of the nitro group relative to the carboxylic acid group. fiveable.mewikipedia.org

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the parent benzoic acid. fiveable.me It increases the acidity of the carboxylic acid group, making nitrobenzoic acids approximately ten times more acidic than benzoic acid. wikipedia.org This group also makes the benzene ring more susceptible to nucleophilic aromatic substitution reactions. fiveable.me

This compound is more specifically a derivative of N-methylanthranilic acid, distinguished by the addition of a nitro group at the fifth position of the aromatic ring. nih.gov Its structure incorporates key features from both anthranilic acid and nitrobenzoic acid backbones. The compound is both a hydrogen bond donor and acceptor and can participate in oxidative cyclization reactions. biosynth.com

| Isomer of Nitrobenzoic Acid | Preparation Method | Key Application |

| 2-Nitrobenzoic acid (ortho) | Oxidation of 2-nitrotoluene. wikipedia.org | Used in various chemical syntheses. acs.orgprepchem.com |

| 3-Nitrobenzoic acid (meta) | Nitration of benzoic acid. wikipedia.org | Precursor to 3-aminobenzoic acid, used for making certain dyes. wikipedia.org |

| 4-Nitrobenzoic acid (para) | Oxidation of 4-nitrotoluene. wikipedia.orgwikipedia.org | Precursor to 4-aminobenzoic acid, used to prepare the anesthetic procaine. wikipedia.orgwikipedia.org |

Significance as a Synthetic Intermediate and Molecular Scaffold

A primary area of interest for this compound is its role as a synthetic intermediate, which is a starting molecule for creating more complex substances. nih.govfiveable.me Researchers have synthesized this compound as a precursor for building benzodiazepine (B76468) derivatives. nih.gov Benzodiazepines are a well-known class of heterocyclic compounds recognized for a wide range of biological activities. nih.gov

The general value of nitrobenzoic acids as synthetic precursors is well-established. fiveable.me A common and powerful strategy involves the chemical reduction of the nitro group to an amino group (-NH2). fiveable.me This transformation yields amino-substituted benzoic acids, which are themselves highly valuable building blocks for creating a variety of functionalized molecules, including many pharmaceutical agents. fiveable.me The dual functionality of this compound—a carboxylic acid, a secondary amine, and a reducible nitro group—makes it a versatile molecular scaffold upon which intricate chemical structures can be built. It has also been identified for its potential use in metal complexation, where it can bind to metal ions. nih.gov

Interdisciplinary Relevance in Academic Research

The utility of this compound and its derivatives extends across multiple scientific disciplines. Its primary interdisciplinary relevance lies in medicinal chemistry, largely due to its function as a precursor to benzodiazepines, which have been studied for their potential anti-cancer and anti-HIV properties. nih.gov

More broadly, the class of nitrobenzoic acids serves as crucial intermediates in the synthesis of a wide array of commercial products. They are fundamental in creating various dyes and are precursors to important pharmaceuticals, including analgesics and antidepressants. fiveable.me For instance, 4-nitrobenzoic acid is a key starting material for producing folic acid and the local anesthetic procaine. wikipedia.orgliskonchem.com The study of compounds like this compound contributes to the development of new synthetic methodologies and the discovery of novel molecules with potential applications in materials science and pharmaceutical development. chemicalbook.com

Historical Perspectives on Related Chemical Entities

The study of this compound is built upon a long history of research into aromatic carboxylic acids. The parent compound, benzoic acid, has been known for centuries, with its name deriving from gum benzoin, its only source for a long time. atamanchemicals.com A significant milestone in the history of its application was the discovery of its antifungal properties by the scientist Salkowski in 1875. atamanchemicals.com This discovery led to its use in medicine, notably as a component of Whitfield's ointment for treating fungal skin infections. atamanchemicals.com

The development of nitration chemistry in the 19th century allowed for the synthesis of nitroaromatic compounds, including the isomers of nitrobenzoic acid. wikipedia.org These compounds quickly became important in the burgeoning synthetic dye industry. wikipedia.org The synthesis and characterization of specific derivatives, such as the preparation of o-nitrobenzoic acid, have been documented in chemical literature for over a century. acs.org The ongoing research into more complex derivatives like this compound is a continuation of this long tradition of exploring how the modification of simple aromatic scaffolds can lead to compounds with new and useful properties. nih.gov

Direct Synthesis Strategies for this compound

Direct synthesis approaches aim to introduce the nitro or carboxyl group onto a precursor that already contains the other core functionalities. These methods are often favored for their efficiency and atom economy.

Nitration Reactions of N-Methylanthranilic Acid Precursors

A primary and well-documented method for synthesizing this compound is the direct nitration of N-methylanthranilic acid. nih.gov This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing activating methylamino group and the deactivating carboxylic acid group.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The N-methylanthranilic acid, dissolved in a suitable solvent like ethyl acetate, is added to the cooled nitrating mixture. nih.gov The reaction proceeds first at a low temperature to control the exothermic reaction and then is heated to ensure completion. nih.gov The final product is isolated after neutralization and extraction. nih.gov

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | N-Methylanthranilic acid |

| Nitrating Agent | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |

| Solvent | Ethyl Acetate (EtOAc) |

| Initial Temperature | Ice bath conditions |

| Reaction Time | 30 minutes at low temperature, followed by 3 hours at reflux |

| Workup | Neutralization, extraction with EtOAc, drying over Na₂SO₄ |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SₙAr) presents another viable direct pathway. This mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups. chemistrysteps.comnih.gov For the synthesis of this compound, a suitable substrate would be 2-chloro-5-nitrobenzoic acid.

In this reaction, the nitro group, being a powerful electron-withdrawing group, is positioned para to the chlorine atom. This specific orientation activates the carbon atom attached to the chlorine for nucleophilic attack by withdrawing electron density from the ring through resonance, which stabilizes the negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The reaction proceeds via an addition-elimination mechanism where methylamine acts as the nucleophile, displacing the chloride ion. scribd.com The reaction typically requires heat to proceed at a reasonable rate. youtube.com

Carboxylation Approaches for Substituted Nitrotoluenes

A less common but feasible direct synthesis involves the oxidation of a corresponding substituted nitrotoluene, such as 2-(methylamino)-5-nitrotoluene. This approach introduces the carboxylic acid functionality onto the pre-formed substituted ring.

The oxidation of a methyl group on a nitro-substituted aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents. A patented method for producing substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluenes using nitric acid at elevated temperatures (100–220 °C) and pressures (2–20 bar). google.com This method is particularly effective for substrates that may be prone to thermal decomposition. google.com The process involves metering the nitrotoluene into the nitric acid to ensure reliability and high yields. google.com

Indirect Synthesis via Precursor Modification

Indirect methods rely on synthesizing a precursor molecule which is then chemically modified in one or more steps to yield the final product. These multi-step syntheses offer flexibility in accessing diverse analogues.

Derivatization of Methyl 4-(methylamino)-3-nitrobenzoate

The derivatization of ester precursors is a common indirect route. For the target compound, this would typically involve the synthesis of methyl 2-(methylamino)-5-nitrobenzoate, followed by hydrolysis of the ester group to the carboxylic acid. The ester itself can be formed by nitrating methyl N-methylanthranilate. orgsyn.orgnist.gov

It is important to distinguish this from the derivatization of the isomer, methyl 4-(methylamino)-3-nitrobenzoate. The synthesis of the parent acid for this isomer, 4-(methylamino)-3-nitrobenzoic acid, is achieved industrially by first nitrating 4-chlorobenzoic acid and then reacting the resulting 4-chloro-3-nitrobenzoic acid with a methylamine solution under heat. guidechem.com A patent describes a similar process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid, which is then further derivatized. google.com While these processes relate to an isomer, the chemical principles of nucleophilic aromatic substitution and subsequent modifications are analogous.

Conversion from Related Amino- and Nitro-Benzoic Acid Analogues

Another versatile indirect strategy involves starting with a commercially available benzoic acid analogue and performing functional group interconversions. A logical precursor for this route is 2-amino-5-nitrobenzoic acid. nih.gov The synthesis would then involve the selective methylation of the primary amino group to a secondary methylamino group.

This transformation can be challenging as over-methylation to a tertiary amine is a possible side reaction. Reagents such as methyl iodide or dimethyl sulfate can be used, often in the presence of a weak base to neutralize the acid formed during the reaction. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. Other related analogues, such as 5-amino-2-nitrobenzoic acid, could also potentially be used as starting materials, although this would require more complex synthetic transformations. sigmaaldrich.com

| Compound Name |

|---|

| This compound |

| N-Methylanthranilic acid |

| Nitric Acid |

| Sulfuric Acid |

| Ethyl Acetate |

| 2-Chloro-5-nitrobenzoic acid |

| Methylamine |

| 2-(Methylamino)-5-nitrotoluene |

| Methyl 2-(methylamino)-5-nitrobenzoate |

| Methyl N-methylanthranilate |

| Methyl 4-(methylamino)-3-nitrobenzoate |

| 4-(Methylamino)-3-nitrobenzoic acid |

| 4-Chlorobenzoic acid |

| 4-Chloro-3-nitrobenzoic acid |

| 2-Amino-5-nitrobenzoic acid |

| Methyl iodide |

| Dimethyl sulfate |

| 5-Amino-2-nitrobenzoic acid |

Advanced Synthetic Methodologies and Mechanistic Pathways

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(methylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-3-2-5(10(13)14)4-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDVRYGVZMEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349141 | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3484-33-1 | |

| Record name | 2-(Methylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional architecture of 2-(Methylamino)-5-nitrobenzoic acid has been precisely determined through single-crystal X-ray diffraction, providing detailed insights into its molecular geometry and the forces governing its crystal lattice.

The compound crystallizes in the monoclinic system. nih.gov The determination of its crystal structure reveals the specific arrangement of molecules within the solid state. The unit cell parameters, which define the fundamental repeating unit of the crystal, have been reported at a temperature of 296 K. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight (Mᵣ) | 196.16 |

| a | 7.2541 (12) Å |

| b | 14.037 (2) Å |

| c | 8.5972 (14) Å |

| β | 103.673 (6)° |

| Volume (V) | 850.6 (2) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from Raza et al. (2010). nih.gov

The molecular structure of this compound is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the least-squares plane is calculated to be 0.037 Å, indicating a very slight distortion from perfect planarity. nih.gov

A significant conformational feature is the formation of an intramolecular hydrogen bond between the hydrogen of the methylamino group and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a stable six-membered ring, which is described by the graph-set notation S(6). nih.govnih.gov This intramolecular bond plays a crucial role in stabilizing the observed planar conformation of the molecule. nih.gov

The crystal packing of this compound is dominated by a network of strong hydrogen bonds. nih.gov A primary structural motif is the formation of centrosymmetric dimers. nih.gov These dimers are created by pairs of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent, inversion-related molecules. nih.gov This interaction forms a characteristic R²₂(8) ring motif. nih.gov

These dimers are further interconnected into infinite two-dimensional sheets that lie parallel to the (102) crystallographic plane. nih.gov The linkage between dimers is established by intermolecular N—H⋯O hydrogen bonds. nih.gov Notably, the same amino hydrogen atom involved in the intramolecular S(6) ring also participates in this intermolecular bonding, linking the dimers into a polymeric sheet structure. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. While a detailed experimental spectrum and full vibrational assignment for this compound is not available in the cited literature, the expected vibrational modes can be inferred based on its known functional groups and data from structurally similar compounds.

The vibrational spectrum of this compound is expected to show a series of characteristic bands corresponding to the stretching and bending motions of its constituent groups. The exact wavenumbers can be influenced by the solid-state environment, including the extensive hydrogen bonding detailed in the crystallographic analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Carboxylic Acid | O–H stretch | 3300 - 2500 | Very broad band due to strong hydrogen bonding in the dimer structure. |

| Amino Group | N–H stretch | 3500 - 3300 | Corresponds to the secondary amine. |

| Methyl & Aromatic | C–H stretch | 3100 - 2850 | Aromatic C-H stretches appear at higher frequencies than aliphatic C-H stretches. |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | The frequency is lowered due to conjugation and participation in the hydrogen-bonded dimer. For comparison, the C=O stretch in benzoic acid is observed around 1754 cm⁻¹. researchgate.net |

| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1500 | A strong, characteristic band. Nitrobenzene shows a similar band at 1520 cm⁻¹. researchgate.net |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Multiple bands are expected in this region. |

| Nitro Group | Symmetric NO₂ stretch | 1360 - 1340 | Another key signature for the nitro group. |

The key functional groups of this compound each produce distinct signatures in its vibrational spectrum.

Carboxylic Acid: This group is identified by the very broad O–H stretching band across a wide region of the spectrum (typically 3300-2500 cm⁻¹) and the strong, sharp carbonyl (C=O) stretching absorption around 1700 cm⁻¹. The positions of these bands are sensitive indicators of the hydrogen bonding environment.

Nitro Group: The presence of the nitro group (NO₂) is unequivocally confirmed by two strong absorptions: the asymmetric stretch near 1520 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹. researchgate.net These are among the most intense and easily identifiable bands in the spectrum.

Methylamino Group: The N–H stretching vibration of the secondary amine is expected as a single, relatively sharp band in the 3500-3300 cm⁻¹ region. Its participation in both intra- and intermolecular hydrogen bonds would influence the exact position and shape of this band.

Together, these characteristic vibrational signatures provide a spectroscopic fingerprint that confirms the molecular identity and offers insights into the bonding and intermolecular forces within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would be required for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific experimental data for this compound is not widely available in the public domain, we can predict the expected resonances based on the structure and data from analogous compounds. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the amine proton, and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum due to the influence of the electron-withdrawing nitro group and the electron-donating methylamino group. The methyl group protons would present as a singlet, and its chemical shift would be influenced by the adjacent nitrogen atom. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplets | 3H |

| Amine Proton (-NH) | 4.0 - 6.0 | Broad Singlet | 1H |

| Methyl Protons (-CH₃) | 2.5 - 3.5 | Singlet | 3H |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Although specific ¹³C NMR data for this compound is not readily accessible chemicalbook.comrsc.org, the expected chemical shifts can be estimated.

The spectrum would feature signals for the eight carbon atoms in the molecule. The carboxyl carbon would be the most downfield signal. The aromatic carbons would appear in a range determined by the electronic effects of the substituents. The carbon attached to the nitro group would be significantly downfield, while the carbon attached to the methylamino group would be upfield relative to the unsubstituted benzene (B151609) ring. The methyl carbon would be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic Carbon (-C -NO₂) | 145 - 155 |

| Aromatic Carbons | 110 - 140 |

| Methyl Carbon (-C H₃) | 30 - 40 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons.

HSQC would identify which protons are directly attached to which carbon atoms.

HMBC would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, including the placement of the methylamino, nitro, and carboxylic acid groups on the benzene ring.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The high-resolution mass measurement from ESI-MS would provide the exact molecular formula, confirming the elemental composition of C₈H₈N₂O₄. biosynth.com Tandem mass spectrometry (MS/MS) experiments on the parent ion would induce fragmentation, yielding structurally informative product ions. Common fragmentation pathways for similar nitrobenzoic acids involve the loss of small neutral molecules such as H₂O, NO, NO₂, and CO₂. researchgate.netchemicalbook.com

Predicted ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) |

| 197.05 [M+H]⁺ | H₂O | 179.04 |

| 197.05 [M+H]⁺ | NO₂ | 151.06 |

| 195.03 [M-H]⁻ | CO₂ | 151.05 |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on instrumental parameters.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for the analysis of a wide range of molecules. In a MALDI experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecule. For a compound like this compound, a suitable matrix would be chosen to efficiently promote ionization while minimizing interference in the low mass range.

Similar to ESI-MS, MALDI-MS would be expected to show the molecular ion, either as [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 196.16 g/mol . biosynth.com MALDI-TOF (Time-of-Flight) analyzers can provide high mass accuracy. Fragmentation analysis, either through post-source decay (PSD) in a TOF instrument or in a tandem MS setup, would provide further structural details, likely showing similar fragmentation patterns to those observed in ESI-MS/MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , HRMS provides precise mass measurements that confirm its atomic constitution. nih.govsigmaaldrich.com

The technique is capable of distinguishing between molecules with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov In the case of this compound, the expected exact masses for its protonated and deprotonated forms can be calculated. These theoretical values serve as a benchmark for experimental results. For instance, analysis of similar compounds like m-nitrobenzoic acid in negative ion mode reveals the deprotonated molecule [M-H]⁻ as a prominent peak. researchgate.net

The fragmentation pattern observed in the mass spectrum further elucidates the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen dioxide (NO₂). The stability of the resulting fragment ions provides insight into the molecule's chemical architecture.

Below is a table summarizing the calculated high-resolution mass data for this compound.

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₉N₂O₄]⁺ | 197.0557 |

| [M+Na]⁺ | [C₈H₈N₂O₄Na]⁺ | 219.0376 |

| [M-H]⁻ | [C₈H₇N₂O₄]⁻ | 195.0411 |

Table 1: High-Resolution Mass Spectrometry data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. ddugu.ac.in The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule. The absorption of UV or visible radiation is associated with electronic transitions within the molecule, such as π→π* and n→π* transitions. cutm.ac.inyoutube.com

The UV-Vis spectrum of this compound is characterized by the presence of several chromophores: the benzene ring, the nitro group (NO₂), and the carboxyl group (COOH). The interaction of these groups dictates the absorption maxima (λmax). The benzene ring itself gives rise to characteristic π→π* transitions. ddugu.ac.in

The electronic properties of the substituents on the benzene ring significantly influence the UV-Vis spectrum. The methylamino group (-NHCH₃) is an electron-donating group (auxochrome), which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. cutm.ac.in Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group.

The presence of both an electron-donating group and an electron-withdrawing group on the aromatic ring, particularly in a para-like relationship as they are here, creates a "push-pull" system. This extended conjugation and intramolecular charge transfer character typically leads to a significant bathochromic shift. Studies on other substituted benzenes show that electron-donating groups cause bathochromic shifts, while electron-withdrawing groups can lead to smaller, hypsochromic shifts when present alone. ijermt.org The combined effect in this compound is expected to result in strong absorption in the UV-A or even the visible region of the spectrum. The likely electronic transitions for this molecule are summarized in the table below.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | Electrons in the aromatic π-system are excited to anti-bonding π orbitals. | Influenced by the extended conjugation from both -NHCH₃ and -NO₂ groups, likely shifted to a longer wavelength compared to benzene. |

| n → π | Non-bonding electrons from the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the amino group, are excited to anti-bonding π orbitals. | Typically occurs at longer wavelengths with lower intensity compared to π→π* transitions. cutm.ac.in |

| Intramolecular Charge Transfer (ICT) | Transition from the highest occupied molecular orbital (HOMO), largely located on the electron-rich aminobenzoate portion, to the lowest unoccupied molecular orbital (LUMO), primarily on the electron-deficient nitro group. | This transition is responsible for the strong, long-wavelength absorption characteristic of "push-pull" systems. |

Table 2: Predicted Electronic Transitions for this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the quantum mechanical properties of molecules, providing a balance between accuracy and computational cost.

The starting point for most computational analyses is the determination of the molecule's most stable three-dimensional structure. Experimental crystallographic data reveals that the 2-(Methylamino)-5-nitrobenzoic acid molecule is nearly planar. documentsdelivered.com An intramolecular hydrogen bond between the hydrogen of the methylamino group and the oxygen of the carboxyl group forms a stable six-membered ring, denoted as an S(6) motif. documentsdelivered.com In the crystalline state, molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups, creating R(2)2(8) ring motifs. mdpi.comdocumentsdelivered.com

Table 1: Selected Optimized Geometrical Parameters (Inferred from Analogous Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-COOH | ~1.48 | - | - |

| C-NHCH₃ | ~1.37 | - | - |

| C-NO₂ | ~1.47 | - | - |

| C-C (aromatic) | ~1.39 - 1.41 | - | - |

| O-C-O (carboxyl) | - | ~123 | - |

| C-N-C (methylamino) | - | ~122 | - |

| O-N-O (nitro) | - | ~124 | - |

| C-C-N-O (nitro group twist) | - | - | ~0-10 |

Note: These values are typical for substituted nitrobenzoic acids and are presented for illustrative purposes.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid portion of the molecule, specifically the amino group and the aromatic ring. The LUMO, conversely, would be concentrated on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher chemical reactivity. scispace.com For similar aromatic nitro compounds, this energy gap is a key indicator of charge transfer capabilities within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative for a Substituted Nitrobenzoic Acid)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -3.0 |

| HOMO-LUMO Gap | ~ 3.5 |

Note: These are representative values based on DFT calculations of analogous molecules.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the nitro and carboxyl groups. These areas are susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the amino and carboxylic acid hydrogens, indicating sites for nucleophilic attack.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the optimized geometry, each normal mode of vibration can be assigned. These calculations are crucial for interpreting experimental spectra.

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically appearing as a broad band in the 2500-3000 cm⁻¹ region in experimental spectra due to hydrogen bonding. wikipedia.org

N-H stretching of the methylamino group, expected around 3300-3500 cm⁻¹.

C=O stretching of the carboxyl group, a strong, sharp band usually found between 1680 and 1725 cm⁻¹. wikipedia.org

NO₂ asymmetric and symmetric stretching from the nitro group, which are typically strong and appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-H stretching from the aromatic ring and methyl group.

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Theoretical calculations, often scaled by a factor to correct for anharmonicity and basis set limitations, generally show good agreement with experimental vibrational data. mdpi.com

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wavefunctions from DFT into a more intuitive, localized Lewis-like structure.

NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, are key to molecular stability. In this compound, significant delocalization interactions are expected:

n → π : The lone pair (n) on the nitrogen atom of the methylamino group donates electron density into the antibonding π orbitals of the aromatic ring. This is a powerful stabilizing interaction that enhances the electron-donating character of the amino group.

π → π : Electron density from the filled π orbitals of the benzene (B151609) ring delocalizes into the antibonding π orbitals of the nitro group and the carbonyl group. This interaction facilitates the withdrawal of electron density from the ring by these substituents.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated. The largest E(2) values typically correspond to the most significant charge transfer interactions within the molecule, highlighting the electronic communication between the electron-donating methylamino group and the electron-withdrawing nitro and carboxyl groups, mediated by the aromatic π-system.

NBO analysis describes the hybridization of atoms in the molecule. The carbon atoms of the benzene ring would exhibit hybridization close to sp², consistent with a planar aromatic structure. The nitrogen of the nitro group and the carbon of the carboxyl group would also be sp² hybridized. The analysis of the natural atomic orbitals that form the NBOs provides a quantitative measure of the p-character in these bonds, confirming their nature. For instance, the C-N bond of the methylamino group will have a significant degree of double bond character due to the n → π* delocalization, which would be reflected in its bond order and length.

Intermolecular Interaction Analysis via Computational Methods

Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound. X-ray crystallography studies have provided precise geometric data for these bonds. nih.govnih.govresearchgate.net

The molecule features a prominent intramolecular N—H···O hydrogen bond between the methylamino group and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a stable six-membered ring motif, denoted as an S(6) ring in graph-set theory. nih.govresearchgate.net

In the crystal lattice, molecules of this compound form inversion dimers. nih.govnih.gov These dimers are linked by pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, generating a classic R²₂(8) ring motif. These dimers are further interconnected into infinite two-dimensional sheets by intermolecular N—H···O hydrogen bonds, where the same amino hydrogen involved in the intramolecular bond also participates in bonding with a nitro group oxygen of an adjacent molecule. nih.govnih.gov

While direct computational studies on the energetics of these specific bonds in this compound are not extensively published, the energy of such interactions can be calculated using quantum mechanical methods. mdpi.com The strength of these hydrogen bonds is a key factor in the high degree of planarity observed in the molecule. nih.govnih.gov

Below is a table detailing the hydrogen bond geometries as determined by single-crystal X-ray diffraction. researchgate.net

The nearly planar geometry of the this compound molecule is conducive to π-π stacking interactions, which are non-covalent interactions between aromatic rings. nih.govnih.gov While specific computational studies detailing these interactions for this exact compound are limited, analysis of related structures provides significant insight. Computational methods like Density Functional Theory (DFT) with functionals such as M06-2X, or high-level ab initio methods like MP2, are used to calculate the energetics of these stacking arrangements. rsc.orgscirp.org

These interactions can occur in several geometries, including face-to-face, T-shaped, and offset or parallel-displaced conformations. researchgate.net For many aromatic systems, computational studies have shown that T-shaped and offset stacked conformations are often energetically preferred to minimize electron repulsion. researchgate.net In molecules containing nitro groups, additional stabilizing nitro-π interactions can also occur, where the electron-deficient nitro group interacts favorably with the electron-rich π-system of an adjacent ring. researchgate.net Computational studies on clonixin (B1669224) analogues, which are structurally related to substituted aminobenzoic acids, have confirmed the importance of π-π interactions in determining their crystal packing and polymorphism. uky.edu

Computational Prediction of Reactivity and Reaction Pathways

The reactivity of this compound, particularly in electrophilic aromatic substitution, can be predicted by computational analysis of its electronic structure. The molecule contains three substituents on the benzene ring: a carboxylic acid (-COOH), a nitro group (-NO₂), and a methylamino group (-NHCH₃).

Computational methods like DFT can be used to calculate properties such as atomic charges (e.g., Mulliken or Hirshfeld charges) and the distribution of frontier molecular orbitals (HOMO and LUMO) to predict reaction sites. mdpi.com

Directing Effects :

The nitro group is a strong electron-withdrawing group and a powerful deactivating, meta-directing group for electrophilic substitution. mdpi.comchemicalbook.com

The carboxylic acid group is also deactivating and meta-directing. chemicalbook.com

The methylamino group is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring by resonance.

Molecular Dynamics Simulations for Solution-Phase Behavior and Self-Association

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution, providing insights into processes like self-association and the initial stages of nucleation. ucl.ac.ukrsc.org While specific MD studies on this compound are not widely reported, the methodology has been applied to numerous other substituted benzoic acids, offering a clear framework for how such a study would proceed. acs.orgsciforum.net

An MD simulation would typically involve placing a number of this compound molecules, along with a chosen solvent, into a simulation box. ucl.ac.uk The system's behavior is then simulated over time by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF), which is commonly used for organic molecules. ucl.ac.ukacs.org

These simulations can reveal:

Dimerization : The propensity of the molecules to form the hydrogen-bonded carboxylic acid dimers (R²₂(8) motif) that are observed in the solid state. ucl.ac.ukacs.org

Solvent Effects : How different solvents (e.g., polar vs. apolar) interact with the solute molecules and mediate their self-association. Solvents with high hydrogen bond acceptor ability can compete for the carboxylic acid's hydrogen, potentially disrupting dimer formation. acs.org

Aggregation : The formation of larger clusters beyond dimers, driven by both hydrogen bonding and π-π stacking interactions. rsc.orgunimi.it

By analyzing the simulation trajectories, researchers can calculate radial distribution functions to understand the spatial arrangement of molecules and identify the predominant intermolecular association motifs present in the solution phase. ucl.ac.uk

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Precursor for Complex Heterocyclic Systems

The intrinsic structure of 2-(Methylamino)-5-nitrobenzoic acid, which is a derivative of anthranilic acid, makes it an ideal starting material for building a variety of fused ring systems. The amino and carboxylic acid functionalities are perfectly positioned for cyclization reactions, while the nitro group can be chemically transformed to introduce further complexity.

Synthesis of Benzodiazepine (B76468) Derivatives

This compound has been identified and synthesized specifically as a precursor for benzodiazepine derivatives. Benzodiazepines are a critical class of heterocyclic compounds known for a wide range of biological activities. The synthesis of the parent compound from N-methylanthranilic acid involves a nitration step using a mixture of nitric acid and sulfuric acid.

The general strategy for forming the seven-membered diazepine (B8756704) ring from this precursor involves leveraging the amino and carboxyl groups to react with appropriate building blocks. This strategic positioning allows for the construction of the core benzodiazepine scaffold, which is prevalent in many therapeutic agents.

Table 1: Common Strategies for Benzodiazepine Synthesis

| Strategy | Description | Key Reagents |

| Condensation | Reaction of an o-aminobenzoic acid derivative with an amino acid or its derivative. | Coupling agents (e.g., DCC, EDC), activating agents. |

| Cyclization | Intramolecular reaction of a suitably functionalized intermediate. | Varies depending on the specific ring-closing strategy. |

| Multi-component | Reaction of o-phenylenediamines with ketones. sapub.org | Acid catalysts (e.g., H-MCM-22, BF3-etherate). sapub.org |

This table illustrates general synthetic approaches to benzodiazepines, for which this compound is a suitable starting block.

Formation of Quinoxaline (B1680401) 1,4-Dioxides and Related Scaffolds

While direct synthesis from this compound is a specialized pathway, its derivatives are key to forming quinoxaline structures. The critical step is the chemical reduction of the nitro group to an amine, which transforms the molecule into a 2-(methylamino)-5-aminobenzoic acid derivative—a type of o-phenylenediamine (B120857). These diamines are the foundational precursors for quinoxalines.

The classical and most common method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This reaction can be catalyzed by various agents, including acids, and often proceeds with high efficiency. nih.govnih.gov Furthermore, the synthesis of quinoxaline 1,4-dioxides, a class of compounds with significant biological activity, often involves the cyclization of benzofuroxans. mdpi.comresearchgate.net The presence of N-oxide moieties is known to confer a broad spectrum of biological properties, including antibacterial and antitumor activities. researchgate.netnih.gov

Table 2: Selected Methods for Quinoxaline Synthesis from o-Phenylenediamines

| Reagent Type | Catalyst/Conditions | Reference |

| 1,2-Dicarbonyl compounds | Alumina-supported heteropolyoxometalates, Toluene, RT | nih.gov |

| 1,2-Dicarbonyl compounds | Cerium(IV)ammonium nitrate (B79036) (CAN), Water | nih.gov |

| Aromatic Alkynes | Cu(OAc)₂, Toluene, 70°C | encyclopedia.pub |

| α-Dicarbonyls | Zinc triflate, Acetonitrile, RT | encyclopedia.pub |

This table highlights common methods for cyclizing o-phenylenediamines, a key intermediate derivable from this compound, to form quinoxalines.

Development of Benzimidazoles

Similar to quinoxaline synthesis, the pathway to benzimidazoles from this compound hinges on the reduction of the nitro group. The resulting o-diamine derivative can then undergo cyclocondensation with a variety of one-carbon synthons to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

Common methods for this transformation include reacting the diamine with aldehydes or carboxylic acids (or their derivatives) under acidic conditions. For example, condensation with phenylacetic acid can yield benzyl-substituted benzimidazoles. The choice of the cyclizing agent directly dictates the substituent at the 2-position of the resulting benzimidazole, allowing for significant molecular diversity.

Design and Synthesis of Novel Derivatives for Biological Evaluation

The functional groups on this compound not only facilitate the construction of complex heterocyclic systems but also serve as handles for creating novel derivatives for biological testing. The electronic properties and hydrogen-bonding capabilities of these groups are central to the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For derivatives of this compound, SAR explorations focus on how modifications to its three key functional groups alter biological activity. The nitro group, in particular, is a unique functional group in medicinal chemistry; it is strongly electron-withdrawing and its potential for bioreduction is often linked to the mechanism of action for many therapeutic agents. mdpi.comacs.org

Key points in the SAR of such compounds include:

The Nitro Group: Its position and electronic influence are critical. Reduction of the nitro group to an amine, hydroxylamine, or nitroso species is a common activation mechanism, especially for antimicrobial and anticancer agents. mdpi.com Its presence can significantly impact the molecule's interaction with enzymes and receptors.

The Carboxylic Acid Group: This group is typically ionized at physiological pH, providing a key point for ionic interactions or hydrogen bonding with biological targets. Esterification or conversion to an amide can profoundly change the compound's solubility, distribution, and binding mode.

The Methylamino Group: As a hydrogen bond donor and a basic center, this group can be crucial for receptor anchoring. Alkylation or acylation can modulate its lipophilicity and steric profile.

A study on benzoic acid derivatives as α-amylase inhibitors found that the position of substituents was critical; a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, demonstrating the importance of substituent placement for biological function. nih.gov

Table 3: Potential Modifications for SAR Studies of this compound Derivatives

| Functional Group | Modification | Potential Impact |

| Nitro Group (NO₂) at C5 | Reduction to Amine (NH₂) | Alters electronic properties, removes prodrug potential, creates new synthetic handle. |

| Shift to other positions | Modifies electronic effects and steric interactions with target sites. | |

| Carboxylic Acid (COOH) at C1 | Esterification to Ester (COOR) | Increases lipophilicity, removes negative charge, may act as a prodrug. |

| Conversion to Amide (CONH₂) | Introduces new H-bonding possibilities, alters solubility and charge. | |

| Methylamino Group (NHCH₃) at C2 | N-Acylation (N(COCH₃)CH₃) | Neutralizes basicity, increases steric bulk, adds H-bond acceptor. |

| N-Alkylation (N(R)CH₃) | Increases lipophilicity and basicity (depending on R), alters steric profile. |

Exploration of Potential Biological Activities (e.g., Antimicrobial, Anticancer)

Derivatives synthesized from this compound are evaluated for a wide spectrum of potential therapeutic applications, largely driven by the biological profiles of the heterocyclic systems they can form.

Antimicrobial Activity: Nitroaromatic compounds are well-established antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group within microbial cells to generate toxic radical species that damage DNA and other vital macromolecules. Quinoxaline 1,4-dioxides, which can be derived from this precursor, are known to possess potent activity against various pathogenic microorganisms, including Mycobacterium tuberculosis. nih.govipp.pt

Anticancer Activity: The development of hypoxia-activated prodrugs is a key strategy in cancer therapy, as solid tumors often have oxygen-deficient regions. The nitro group can be selectively reduced in these hypoxic environments to release a cytotoxic agent. Derivatives of quinoxaline have shown promise as anticancer agents. ipp.pt Similarly, certain fascaplysin (B45494) derivatives, which are complex alkaloids, have demonstrated potent anticancer activity, and SAR studies have been conducted on them to improve their therapeutic potential. mdpi.com The design of novel pyrazole (B372694) hydrazones has also yielded derivatives with significant antiproliferative properties against cancer cell lines like HeLa and MCF7. mdpi.comnih.gov

Table 4: Biological Activities Associated with Heterocyclic Scaffolds Derived from this compound Precursors

| Heterocyclic System | Potential Biological Activities |

| Benzodiazepines | Anxiolytic, Anticonvulsant, Sedative, Analgesic |

| Quinoxalines / Quinoxaline 1,4-Dioxides | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral |

| Benzimidazoles | Anthelmintic, Antifungal, Anticancer, Antiviral |

Ligand Development for Metal Complexation

The presence of potential donor atoms in the carboxylate and amino groups makes this compound a candidate for use as a ligand in coordination chemistry. nih.govresearchgate.net Nitrobenzoic acids and their derivatives are known to be versatile ligands, forming complexes with various metal ions. nih.gov The coordination of such ligands can lead to the formation of complexes with interesting structural features and potential applications in areas like catalysis and materials science. chesci.com

Application as a Biochemical Reagent in Life Science Research

In the broader context of life science research, related compounds like 2-amino-5-nitrobenzoic acid are used as biochemical reagents. medchemexpress.com These reagents can serve as building blocks for more complex biological probes or as tools in biochemical assays. While specific applications for this compound as a biochemical reagent are not explicitly detailed, its structural similarity to other research reagents suggests its potential utility in this area.

Advanced Materials Science Applications

Role in Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation in a poor solvent or in the solid state. udel.eduudel.edu This process is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. rsc.org

While the development of AIE-active materials is a rapidly growing field of interest for applications in sensors, bio-imaging, and optoelectronics, current research has not explicitly documented the use of 2-(Methylamino)-5-nitrobenzoic acid as a primary component in AIE-active systems. udel.eduarctomsci.com The phenomenon of AIE is typically observed in molecules with complex structures, such as those containing multiple aromatic rings or polycyclic skeletons, which can undergo specific intermolecular interactions upon aggregation. rsc.orgrsc.org Although this compound possesses aromatic and functional groups capable of intermolecular interactions, its direct role in creating AIE materials has not been a focus of published research to date. The exploration of its derivatives could, however, open new avenues in the design of novel AIE luminogens.

Development of Organic Templates for Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a synergistic combination of properties, leading to advanced functionalities. nih.gov The use of organic molecules as templates or precursors is a foundational strategy in the synthesis of these materials, particularly for creating ordered structures like metal-organic frameworks (MOFs). nih.gov

This compound has been identified as a precursor for metal complexation, a key process in the formation of MOFs and other hybrid materials. researchgate.net The molecule's structure is nearly planar, and it exhibits a propensity to form dimers and extended two-dimensional sheets through intermolecular hydrogen bonds. researchgate.net This self-assembly into organized supramolecular structures makes it a promising candidate as an organic template.

The crystal structure of this compound reveals specific hydrogen-bonding motifs that are crucial for its role as a template. An intramolecular N—H···O hydrogen bond creates a stable six-membered ring (S(6) motif). Furthermore, intermolecular O—H···O hydrogen bonds lead to the formation of inversion dimers with an R²₂(8) ring motif. These dimers are then interconnected by N—H···O hydrogen bonds to form infinite sheets. researchgate.net

Tuning Optical Properties

The optical properties of hybrid materials are highly dependent on the nature of their organic and inorganic components and their spatial arrangement. While specific studies on the tuned optical properties of hybrid materials derived from this compound are not yet prevalent, the inherent characteristics of the molecule suggest significant potential. The nitro group (-NO₂) is a strong electron-withdrawing group, while the methylamino group (-NHCH₃) is an electron-donating group. This push-pull electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which are fundamental to the optical behavior of many functional dyes and materials. By incorporating this molecule into a hybrid framework, it may be possible to modulate the absorption and emission spectra of the resulting material.

Modulating Electronic Characteristics

The electronic properties of hybrid materials can be precisely engineered by selecting appropriate organic linkers. The presence of both electron-donating and electron-withdrawing groups in this compound can influence the electronic structure of any resulting hybrid material. researchgate.net This can be particularly relevant in the development of materials for electronic applications, such as semiconductors or sensors. The ability of this molecule to facilitate the formation of ordered structures through metal complexation could lead to materials with anisotropic electronic properties, which are valuable in various electronic devices.

Applications in Optical and Electronic Materials Development

The potential of this compound as a precursor for more complex functional molecules and materials is its most significant contribution to the fields of optical and electronic materials. It has been synthesized as a precursor for benzodiazepine (B76468) derivatives, which are known for their diverse biological activities, but its utility extends to material synthesis. researchgate.net

The molecular structure and the presence of versatile functional groups (carboxylic acid, nitro group, and secondary amine) make it a valuable building block in organic synthesis. These groups can be chemically modified to create a wide range of derivatives with tailored optical and electronic properties. For instance, the nitro group can be reduced to an amino group, providing a new site for further functionalization. The carboxylic acid group is ideal for forming stable linkages with metal ions to create robust metal-organic frameworks.

The following table summarizes the key crystallographic data for this compound, which underpins its potential as a structural template.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈N₂O₄ | researchgate.net |

| Molecular Weight | 196.16 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| a (Å) | 7.2541 (12) | researchgate.net |

| b (Å) | 14.037 (2) | researchgate.net |

| c (Å) | 8.5972 (14) | researchgate.net |

| β (°) | 103.673 (6) | researchgate.net |

| Volume (ų) | 850.6 (2) | researchgate.net |

This structural information is foundational for the rational design of new hybrid materials where this compound can act as the organic linker, dictating the geometry and properties of the final material.

Environmental Chemistry and Fate Research

Environmental Degradation Pathways and Mechanisms

The persistence of 2-(Methylamino)-5-nitrobenzoic acid in the environment is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation. These pathways are crucial in breaking down the compound into simpler, often less harmful, substances.

Biodegradation Studies

In an oxidative pathway, microorganisms may initiate degradation by attacking the aromatic ring. For instance, studies on 2-nitrobenzoate (B253500) have shown its degradation by Arthrobacter sp. proceeds via the formation of salicylate (B1505791) and catechol, with the subsequent cleavage of the aromatic ring. nih.gov Conversely, a reductive pathway involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is a common initial step in the biodegradation of many nitroaromatic compounds under anaerobic conditions and can also occur aerobically.

Predictive models, such as the BIOWIN™ module within the U.S. Environmental Protection Agency's (EPA) EPI Suite™, are designed to estimate the probability of biodegradation. chemsrc.comscbt.com These models utilize fragment contribution methods to predict the likelihood of rapid aerobic and anaerobic biodegradation. While specific predictions for this compound are not publicly available, the presence of the nitro group generally suggests a degree of recalcitrance to rapid biodegradation.

Photodegradation Processes

Photodegradation, the breakdown of chemicals by light, represents another significant environmental sink for organic compounds. The rate and extent of photodegradation depend on the compound's ability to absorb light at environmentally relevant wavelengths and the presence of photosensitizing agents in the environment.

Aromatic compounds, particularly those with nitro groups, are known to undergo photodegradation. For example, studies on p-nitrobenzoic acid have demonstrated its photodegradation, which can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). mdpi.com The process typically involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring, leading to its cleavage and mineralization.

The AOPWIN™ (Atmospheric Oxidation Program for Windows) module of EPI Suite™ can estimate the rate of reaction of a chemical with hydroxyl radicals in the atmosphere, providing an indication of its atmospheric photodegradation potential. chemsrc.com For a compound like this compound, it is anticipated that it would be susceptible to atmospheric photolysis, contributing to its removal from the air.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound, whether through biological or light-induced processes, is expected to result in a series of transformation products. While specific studies identifying these products for this particular compound are absent, we can infer potential intermediates based on known pathways for similar molecules.

Reductive biodegradation pathways of nitroaromatics typically lead to the formation of the corresponding amino-substituted compound. Therefore, a likely transformation product of this compound would be 2,5-diaminobenzoic acid. Oxidative pathways, on the other hand, could lead to hydroxylated intermediates before ring cleavage.

Photodegradation can also generate a variety of transformation products. The initial attack by hydroxyl radicals can lead to the formation of hydroxylated and de-nitrated derivatives of the parent compound. Further reaction can lead to the opening of the aromatic ring and the formation of smaller organic acids and eventually carbon dioxide.

Adsorption and Mobility in Environmental Matrices

The transport and distribution of this compound in the environment are governed by its adsorption to soil and sediment particles. The soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil, is a key parameter used to predict a chemical's mobility.

The chemical structure of this compound, being an ionizable carboxylic acid, suggests that its adsorption behavior will be significantly influenced by soil pH. nih.govyork.ac.uk At environmental pH values above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form generally exhibits lower adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to higher mobility in soil and a greater potential to leach into groundwater. Conversely, at pH values below its pKa, the compound will be in its neutral form, which is expected to have a higher affinity for soil organic matter.

Predictive models like KOCWIN™ within EPI Suite™ estimate the soil adsorption coefficient based on the chemical's structure. chemsrc.com For organic acids, these models often take into account the compound's octanol-water partition coefficient (Kow) and its acidic nature.

Predictive Modeling for Environmental Fate Assessment

In the absence of experimental data, predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is an invaluable tool for assessing the environmental fate of chemicals like this compound. sigmaaldrich.com These models use the chemical's structure to estimate its physical-chemical properties and environmental behavior.

Estimation of Environmental Parameters

The U.S. EPA's EPI Suite™ is a widely used collection of QSAR models for predicting key environmental fate parameters. chemsrc.comscbt.comchem960.com The following table presents a qualitative prediction of the environmental parameters for this compound based on the expected outputs of EPI Suite™ models for a compound of its structure.

| Parameter | Predicted Behavior | Rationale based on Chemical Structure and QSAR Principles |

| Biodegradation | Likely to be slow to biodegrade. | The presence of a nitro group on the aromatic ring generally confers resistance to rapid microbial degradation. |

| Photodegradation | Expected to undergo atmospheric photodegradation. | Aromatic compounds, especially those with chromophores like the nitro group, are susceptible to reaction with atmospheric hydroxyl radicals. |

| Soil Adsorption (Koc) | Mobility is expected to be pH-dependent. Likely to be mobile at neutral to alkaline pH. | As an ionizable carboxylic acid, it will exist primarily in its anionic form in most soils, leading to lower adsorption and higher mobility. |

| Bioconcentration | Low potential for bioconcentration. | The ionic nature of the compound at typical environmental pH reduces its lipophilicity and thus its tendency to accumulate in fatty tissues of organisms. |

It is crucial to emphasize that these are predicted behaviors and that experimental studies are necessary for a definitive assessment of the environmental fate of this compound.

Prioritization of Environmental Concerns

The prioritization of environmental concerns for this compound is based on a comprehensive evaluation of its potential for persistence, bioaccumulation, toxicity (PBT), and mobility in the environment. Due to a lack of specific experimental data for this compound, this assessment relies on data from structurally related compounds, quantitative structure-activity relationship (QSAR) principles, and general knowledge of the environmental fate of nitroaromatic and aminobenzoic acid derivatives.

The presence of a nitro group on the aromatic ring, a methylamino group, and a carboxylic acid group governs the compound's likely environmental behavior. The nitro group, in particular, is a cause for concern as nitroaromatic compounds can be persistent and toxic. The ionizable nature of the carboxylic acid and amino groups will significantly influence its mobility in soil and water, which is dependent on the environmental pH.

A summary of the estimated environmental properties and the resulting level of concern is presented in the table below.

| Environmental Parameter | Estimated Property/Finding | Level of Concern | Justification Based on Structural Analogs and Chemical Class |

|---|---|---|---|

| Persistence | Potentially persistent, with biodegradation being the primary removal mechanism. Half-life may vary depending on environmental conditions. | Moderate to High | Nitroaromatic compounds can be resistant to degradation. Current time information in Genesee County, US.sigmaaldrich.comnih.gov However, some bacteria are capable of degrading nitroaromatics, often by first reducing the nitro group. Current time information in Genesee County, US.sigmaaldrich.com The presence of the amino and carboxylic acid groups might enhance biodegradability compared to simpler nitroaromatics. |

| Bioaccumulation | Low potential for bioaccumulation. | Low | The compound is ionizable, which generally limits its ability to partition into fatty tissues of organisms. The estimated octanol-water partition coefficient (log Kow) is expected to be low, suggesting a low bioconcentration factor (BCF). epa.gov |

| Toxicity | Considered to be of moderate toxicological concern to aquatic organisms. | Moderate | Nitroaromatic compounds are known to exhibit toxicity. epa.govnih.gov Derivatives of aminobenzoic acid can also show biological activity. chemsafetypro.comyork.ac.uk The exact toxicity is unknown, but it is prudent to consider it a potential hazard. |

| Mobility | High mobility in soil and water, particularly under neutral to alkaline pH conditions. | High | The carboxylic acid group will be deprotonated at typical environmental pH values, leading to a negatively charged anion that is highly water-soluble and exhibits low sorption to soil organic carbon (Koc). This suggests a high potential for leaching into groundwater. |

Detailed Research Findings

Persistence: The persistence of this compound in the environment is a significant concern primarily due to the presence of the nitroaromatic functionality. Nitroaromatic compounds are generally recognized for their resistance to aerobic biodegradation. Current time information in Genesee County, US.nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative degradation by microbial enzymes. However, under anaerobic conditions, the nitro group can be reduced by various bacteria to a nitroso, hydroxylamino, and ultimately an amino group, which is a key step in their degradation. Current time information in Genesee County, US.sigmaaldrich.com The presence of the methylamino and carboxylic acid groups on the ring may influence the rate of biodegradation, but specific data are lacking. Photodegradation in surface waters could also be a relevant degradation pathway, as has been observed for other nitrobenzoic acids.

Bioaccumulation: The potential for this compound to bioaccumulate in organisms is considered low. Bioaccumulation is strongly correlated with a chemical's lipophilicity, which is measured by the octanol-water partition coefficient (log Kow). epa.gov For ionizable compounds like this compound, the log Kow is pH-dependent. At environmentally relevant pH values (typically 5-9), the carboxylic acid group (with an estimated pKa around 2-4) will be deprotonated, and the amino group may be protonated, making the molecule more water-soluble and less likely to partition into the fatty tissues of aquatic organisms. Therefore, the bioconcentration factor (BCF) is expected to be low. epa.gov

Toxicity: The ecotoxicity of this compound is a moderate concern. Nitroaromatic compounds as a class have been shown to exhibit toxicity to a range of organisms, including bacteria, algae, and fish. epa.govnih.gov The mode of toxic action can vary, but it often involves the reduction of the nitro group to reactive intermediates that can cause oxidative stress. Additionally, aminobenzoic acid derivatives can have biological effects. chemsafetypro.comyork.ac.uk Without specific ecotoxicological studies on this compound, a precautionary approach suggests that it has the potential to be harmful to aquatic life.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating "2-(Methylamino)-5-nitrobenzoic acid" from impurities and starting materials. The choice of technique depends on the specific analytical goal, ranging from routine purity checks to the identification of trace-level contaminants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of "this compound". Reverse-phase (RP) HPLC methods are particularly effective for this purpose. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. sielc.comsielc.com For instance, a method can be developed using a gradient mixture of a buffer solution (e.g., 0.1% triethylamine in water) and an organic phase (e.g., a mixture of acetonitrile, methanol, and water). ekb.eg

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.egijream.org The specificity of the method ensures that the peak corresponding to "this compound" is well-resolved from any potential impurities.

Table 1: Example HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development.

The validation of such a method would involve demonstrating its linearity over a specific concentration range, with a correlation coefficient (r²) greater than 0.99. nih.gov Accuracy is confirmed by recovery studies, with acceptance criteria typically falling between 90-110%. ijream.org Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being the key metric. ijream.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of separation remain similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated. For "this compound," converting an HPLC method to UPLC can offer substantial benefits in throughput for quality control and research applications. sielc.comsielc.com

UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis. nih.govresearchgate.net This combination is powerful for confirming the identity of the main peak and for detecting and quantifying trace-level impurities. Validation of a UPLC method involves similar parameters to HPLC, but often with more stringent limits due to the enhanced performance.

Table 2: UPLC Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Result/Criteria |

|---|---|

| Linearity (r²) | > 0.997 |

| Accuracy (% Recovery) | 96.8 - 105.2% |

| Precision (Intra- and Inter-assay CV) | < 5.2% |

| Limit of Detection (LOD) | < 0.2 µmol/L |

| Limit of Quantitation (LOQ) | < 0.2 µmol/L |

Data adapted from UPLC-MS/MS method validation for similar small molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile related compounds that may be present as impurities in "this compound". jmchemsci.com This technique separates compounds in the gas phase and then fragments them, providing a unique mass spectrum that acts as a chemical fingerprint. While the parent compound itself may require derivatization to increase its volatility, many potential process-related impurities, such as starting materials or synthetic by-products, can be readily identified. hmdb.ca

The identification process involves comparing the obtained mass spectra with established libraries (e.g., NIST library). pjps.pk This allows for the tentative identification of unknown peaks in the chromatogram, providing crucial information about the synthetic pathway and the purity of the final product. GC-MS is particularly valuable in impurity profiling to identify contaminants that might not be detected by HPLC-UV. nih.gov

Advanced Mass Spectrometry for Trace Analysis and Structural Confirmation